4-Chloro-2-méthoxypyridine-3-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-methoxypyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-methoxypyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxypyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de couplage de Suzuki–Miyaura

4-Chloro-2-méthoxypyridine-3-carbaldéhyde: sert de matière première précieuse pour les réactions de couplage croisé de Suzuki–Miyaura. Dans ce processus, il peut être couplé avec divers acides boroniques aryles ou hétéroaryles sous catalyse au palladium pour former des liaisons C–C. Ces réactions sont largement utilisées en synthèse organique pour créer des molécules complexes, telles que les produits pharmaceutiques et les produits agrochimiques .

Synthèse des 5-azaindoles

Le composé joue un rôle crucial dans la préparation des 5-azaindoles via la réaction de Hemetsberger-Knittel. En décomposant thermiquement des azides alkényles, les chercheurs peuvent accéder à ces composés hétérocycliques, qui trouvent des applications en chimie médicinale et en science des matériaux .

Synthèse de précurseurs de type lansoprazole

Les chercheurs ont exploré l'utilisation de dérivés du chlorure de 2-(chlorométhyl)-pyridine (y compris notre composé) dans la synthèse de précurseurs de type lansoprazole. Ces dérivés réagissent avec d'autres groupes fonctionnels, conduisant à la formation d'intermédiaires importants dans la synthèse de médicaments .

Réactifs au bore en chimie organique

En tant que dérivé d'acide boronique, This compound fait partie de la boîte à outils pour les réactions de couplage de Suzuki–Miyaura. Les réactifs au bore sont connus pour leurs conditions de réaction douces, leur tolérance aux groupes fonctionnels et leur compatibilité environnementale. Les chercheurs les utilisent souvent pour construire des molécules organiques complexes .

Mécanisme D'action

Target of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , suggesting that it may interact with palladium catalysts and other organic groups in this process.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may influence carbon–carbon bond formation .

Result of Action

Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Activité Biologique

4-Chloro-2-methoxypyridine-3-carbaldehyde is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H6ClNO2 and CAS number 1008451-58-8, is characterized by the presence of a chloro group, a methoxy group, and an aldehyde functional group. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

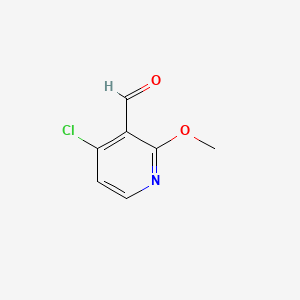

Chemical Structure

The structural formula of 4-Chloro-2-methoxypyridine-3-carbaldehyde can be represented as follows:

This structure includes:

- A pyridine ring , which contributes to its aromatic properties.

- A chloro substituent at the 4-position, enhancing its electrophilic character.

- A methoxy group at the 2-position, which can influence its solubility and reactivity.

Biological Activities

Research indicates that 4-Chloro-2-methoxypyridine-3-carbaldehyde exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures to 4-Chloro-2-methoxypyridine-3-carbaldehyde possess notable antimicrobial properties. For instance, derivatives of pyridine have been reported to inhibit bacterial growth through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

| Compound | Activity | Reference |

|---|---|---|

| 4-Chloro-2-methoxypyridine | Antimicrobial (in vitro) | |

| Related pyridine derivatives | Antibacterial |

Anticancer Potential

Research into the anticancer properties of pyridine derivatives suggests that 4-Chloro-2-methoxypyridine-3-carbaldehyde may induce apoptosis in cancer cells. The mechanism involves activation of apoptotic pathways and inhibition of cell proliferation.

Case Study:

A study evaluated various pyridine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural features to 4-Chloro-2-methoxypyridine-3-carbaldehyde showed significant cytotoxicity against breast cancer cells (IC50 values ranging from 5 to 15 µM) .

Anti-inflammatory Effects

Pyridine derivatives have also been studied for their anti-inflammatory properties. The presence of the methoxy group may enhance the compound's ability to modulate inflammatory pathways.

The biological activity of 4-Chloro-2-methoxypyridine-3-carbaldehyde is attributed to its ability to interact with specific molecular targets. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation: It could act on various receptors, influencing signaling pathways related to inflammation and cell survival.

Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyridine derivatives, including 4-Chloro-2-methoxypyridine-3-carbaldehyde:

- Synthesis: The synthesis typically involves multi-step organic reactions, including formylation and substitution reactions under controlled conditions.

- Biological Evaluation: In vitro assays have been conducted to assess antimicrobial and anticancer activities, with promising results indicating potential therapeutic applications.

Propriétés

IUPAC Name |

4-chloro-2-methoxypyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZPPOFSODEOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696118 |

Source

|

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008451-58-8 |

Source

|

| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.